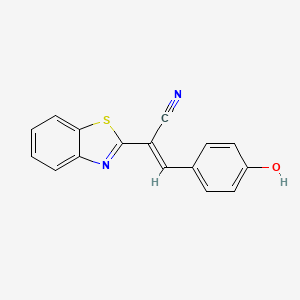![molecular formula C19H16N4OS B2575419 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2320859-76-3](/img/structure/B2575419.png)
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a compound that contains a 1,2,3-triazole ring, which is a renowned scaffold that is simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .
Synthesis Analysis
The synthesis of such compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is typically performed between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesized compounds are then thoroughly characterized using different spectral techniques .
Molecular Structure Analysis
The molecular structure of such compounds is confirmed based on their spectral data analyses, including IR, 1 H-NMR, 13 C-NMR spectra, and HRMS .
Chemical Reactions Analysis
Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The deallylation of the resulting allyltriazoles is described .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be determined .
Scientific Research Applications
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized through coupling and investigated for their reactivity towards various nitrogen nucleophiles, yielding diverse heterocyclic derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's utility in heterocyclic synthesis (Mohareb et al., 2004).
Anticancer Research
Effect on Cancer Cell Migration and Growth
1,2,4-Triazole-3-thiol derivatives bearing hydrazone moiety synthesized from 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione showed significant cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Certain derivatives were identified as highly active in 3D cell cultures and showed potential as antimetastatic candidates, highlighting their therapeutic promise in oncology research (Šermukšnytė et al., 2022).
Synthetic Methodologies
Novel Efficient Synthesis
A method for synthesizing 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles through diazotisation and coupling with aromatic and heterocyclic amines followed by air oxidation demonstrates the compound's versatility in creating a variety of chemically interesting and potentially bioactive structures (Sabnis & Rangnekar, 1990).
Biological Activities
Antifungal Activity Evaluation
Triazolylindole derivatives synthesized through a series of reactions demonstrated antifungal activity. This highlights the compound's potential as a basis for developing new antifungal agents, contributing to the ongoing search for more effective treatments against fungal infections (Singh & Vedi, 2014).
Mechanism of Action
Target of Action
The primary targets of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide are the orexin receptors, specifically Orexin-1 and Orexin-2 . These receptors play a crucial role in the regulation of sleep-wake cycles .
Mode of Action
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide acts as an antagonist for the orexin receptors . It blocks the binding of orexin A and orexin B neuropeptides to these receptors, thereby inhibiting their function . This results in the suppression of wakefulness and promotes sleep .
Biochemical Pathways
The compound’s interaction with the orexin receptors affects the orexinergic system, a biochemical pathway that plays a key role in wakefulness . By blocking the orexin receptors, N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide disrupts this pathway, leading to a decrease in wakefulness and an increase in sleep .
Result of Action
The molecular and cellular effects of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide’s action include the inhibition of orexin receptor activity and the subsequent disruption of the orexinergic system . This leads to a decrease in wakefulness and an increase in sleep .
Future Directions
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s suggested that the compound exhibits inhibitory potential through direct binding with the active site residues of certain enzymes .
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(18-12-15-8-4-5-9-17(15)25-18)22-16(13-23-20-10-11-21-23)14-6-2-1-3-7-14/h1-12,16H,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXFMLAIPQYHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

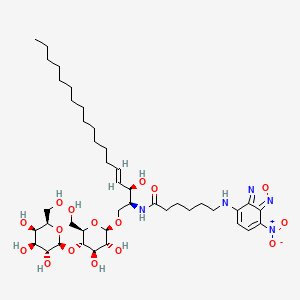
![1,3-Bis(7-oxaspiro[3.5]nonan-2-yl)urea](/img/structure/B2575339.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2575343.png)
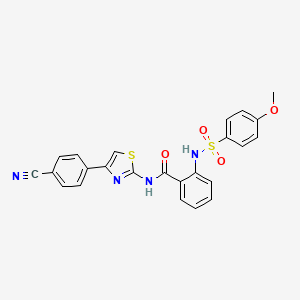
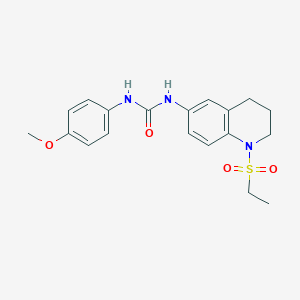
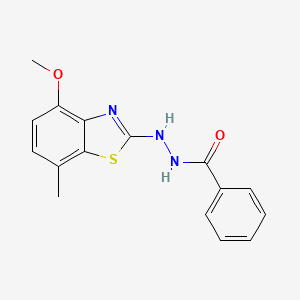

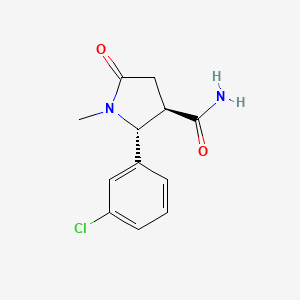

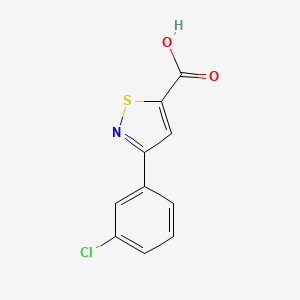
![7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2575356.png)
